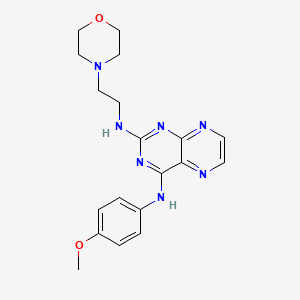
N4-(4-methoxyphenyl)-N2-(2-morpholinoethyl)pteridine-2,4-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N4-(4-methoxyphenyl)-N2-(2-morpholinoethyl)pteridine-2,4-diamine, also known as PDD-00017273, is a novel small molecule that has shown promising potential in scientific research. This compound belongs to the class of pteridine derivatives and has been synthesized using a unique method.
Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
- A study by Gorle et al. (2016) focused on synthesizing a series of pyrimidine derivatives linked with morpholinophenyl groups, evaluating their larvicidal activity against third instar larvae. These compounds, including variations similar to the requested chemical structure, exhibited significant activity, suggesting potential in pest control applications (Gorle et al., 2016).
Material Science and Chemistry
- Research by Wu et al. (2019) on triphenylamine-based derivatives with dimethylamino substituents, including N, N'-bis(4-dimethylaminophenyl)- N, N'-bis(4-methoxyphenyl)-1,4-phenylenediamine, explored their optical and electrochromic behaviors. These materials showed potential for application in optoelectronic devices due to their high coloration efficiency and electrochemical stability (Wu et al., 2019).
Medicinal Chemistry and Pharmacology
- Synthesis and characterization studies on platinum and ruthenium complexes incorporating morpholine and other amines, including efforts by Da et al. (2004), have contributed to understanding their cytotoxic properties against cancer cell lines. These studies provide insight into the application of morpholine derivatives, related to the chemical , in developing potential anticancer agents (Da et al., 2004).
Drug Synthesis
- Jin et al. (2005) reported on the synthesis of Gefitinib, a notable anticancer drug, starting from a precursor that shares a resemblance to the requested compound, showcasing the significance of such chemical structures in the synthesis of therapeutically relevant molecules (Jin et al., 2005).
Propiedades
IUPAC Name |
4-N-(4-methoxyphenyl)-2-N-(2-morpholin-4-ylethyl)pteridine-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N7O2/c1-27-15-4-2-14(3-5-15)23-18-16-17(21-7-6-20-16)24-19(25-18)22-8-9-26-10-12-28-13-11-26/h2-7H,8-13H2,1H3,(H2,21,22,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFPPILRJMYSFJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=NC(=NC3=NC=CN=C32)NCCN4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N4-(4-methoxyphenyl)-N2-(2-morpholinoethyl)pteridine-2,4-diamine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

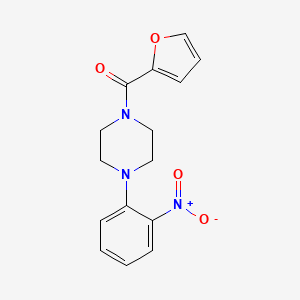
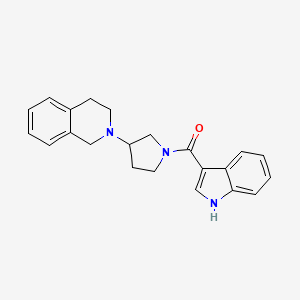
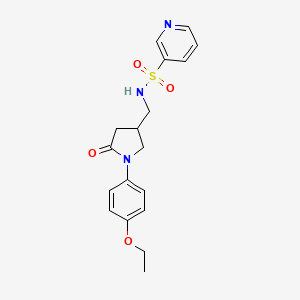


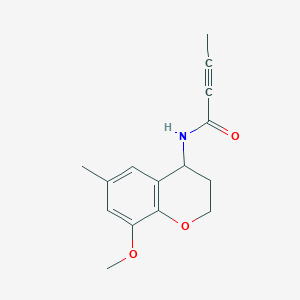
![(4-(Tert-butyl)phenyl)(4-(3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)methanone](/img/structure/B2645205.png)
![nicotinaldehyde {7-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl}hydrazone](/img/structure/B2645207.png)

![4-benzoyl-N-(naphtho[1,2-d]thiazol-2-yl)benzamide](/img/structure/B2645209.png)
![N-(1-cyanocyclobutyl)-2-(furan-2-yl)-N,4,5-trimethylthieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2645210.png)
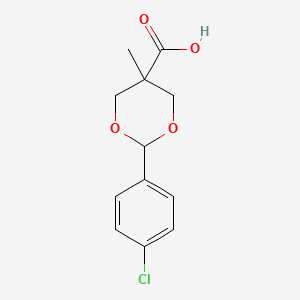
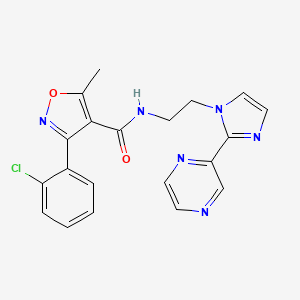
![2-[4-(4-nitrophenyl)piperazin-1-yl]-N-(4-phenoxyphenyl)acetamide](/img/structure/B2645218.png)